molecular formula C21H24N2O4 B3506832 N-(2-cyano-4,5-diethoxyphenyl)-3-(4-methoxyphenyl)propanamide

N-(2-cyano-4,5-diethoxyphenyl)-3-(4-methoxyphenyl)propanamide

Cat. No. B3506832
M. Wt: 368.4 g/mol
InChI Key: RIDMQAWKPGPJFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyano-4,5-diethoxyphenyl)-3-(4-methoxyphenyl)propanamide, commonly known as URB597, is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are molecules that play a role in pain regulation, mood, and appetite. URB597 has gained attention in the scientific community for its potential therapeutic applications, particularly in the treatment of pain and anxiety disorders.

Mechanism of Action

URB597 works by inhibiting N-(2-cyano-4,5-diethoxyphenyl)-3-(4-methoxyphenyl)propanamide, which leads to increased levels of endocannabinoids, such as anandamide. Anandamide is known to activate the CB1 receptor, which is involved in pain regulation, mood, and appetite. By inhibiting N-(2-cyano-4,5-diethoxyphenyl)-3-(4-methoxyphenyl)propanamide, URB597 increases the levels of anandamide, leading to increased activation of the CB1 receptor and subsequent analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
In addition to its analgesic and anxiolytic effects, URB597 has been shown to have other biochemical and physiological effects. For example, URB597 has been shown to increase dopamine levels in the brain, which may contribute to its antidepressant effects. URB597 has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory conditions.

Advantages and Limitations for Lab Experiments

URB597 has several advantages as a research tool. It is highly selective for N-(2-cyano-4,5-diethoxyphenyl)-3-(4-methoxyphenyl)propanamide, which reduces the potential for off-target effects. URB597 is also relatively stable and has a long half-life, which allows for sustained inhibition of N-(2-cyano-4,5-diethoxyphenyl)-3-(4-methoxyphenyl)propanamide. However, URB597 has some limitations as a research tool. It is not very soluble in water, which can make it difficult to administer in vivo. URB597 also has a relatively low potency, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several potential future directions for research on URB597. One area of interest is the potential for URB597 as an adjunct therapy for pain management. Further studies are needed to determine the optimal dosing and administration of URB597 in combination with opioids. Another area of interest is the potential for URB597 in the treatment of anxiety disorders. Clinical trials are needed to determine the safety and efficacy of URB597 in humans. Finally, there is potential for the development of more potent and selective N-(2-cyano-4,5-diethoxyphenyl)-3-(4-methoxyphenyl)propanamide inhibitors based on the structure of URB597. These compounds may have improved pharmacokinetic and pharmacodynamic properties, which could enhance their therapeutic potential.

Scientific Research Applications

URB597 has been extensively studied in preclinical models for its potential therapeutic applications. In animal studies, URB597 has been shown to increase endocannabinoid levels in the brain, resulting in analgesic and anxiolytic effects. URB597 has also been shown to enhance the analgesic effects of opioids, suggesting that it may have potential as an adjunct therapy for pain management.

properties

IUPAC Name

N-(2-cyano-4,5-diethoxyphenyl)-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-4-26-19-12-16(14-22)18(13-20(19)27-5-2)23-21(24)11-8-15-6-9-17(25-3)10-7-15/h6-7,9-10,12-13H,4-5,8,11H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDMQAWKPGPJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C#N)NC(=O)CCC2=CC=C(C=C2)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyano-4,5-diethoxyphenyl)-3-(4-methoxyphenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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